A Comprehensive Technical Guide to the Physical Properties of Z-Hyp-OH
A Comprehensive Technical Guide to the Physical Properties of Z-Hyp-OH
This in-depth technical guide provides a comprehensive overview of the core physical properties of Z-Hyp-OH, also known as N-Cbz-Hydroxy-L-proline. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in peptide synthesis and pharmaceutical research.
Introduction: The Significance of Z-Hyp-OH in Synthetic Chemistry
Z-Hyp-OH, or N-Carbobenzyloxy-L-hydroxyproline, is a protected amino acid derivative of significant interest in the field of peptide chemistry.[1] It is derived from hydroxy-L-proline, a key component of collagen, through the introduction of a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom.[1] This modification is crucial for preventing unwanted side reactions during peptide synthesis, ensuring the stereochemical integrity of the final peptide product.[1] Its utility as a building block in the synthesis of bioactive peptides and peptidomimetics underscores the importance of a thorough understanding of its physical characteristics.[2]
Chemical Structure and Molecular Identity
A foundational understanding of Z-Hyp-OH begins with its precise chemical structure and molecular identity. These identifiers are critical for accurate documentation, database referencing, and computational modeling.
Molecular Structure Diagram
Caption: Chemical structure of Z-Hyp-OH.
Table 1: Chemical Identifiers for Z-Hyp-OH
| Identifier | Value | Source(s) |
| IUPAC Name | (2S,4R)-1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | [3] |
| Synonyms | N-Cbz-Hydroxy-L-proline, Z-L-4-Hydroxyproline, Cbz-Hyp-OH | [3][4] |
| CAS Number | 13504-85-3 | [2][4] |
| Molecular Formula | C₁₃H₁₅NO₅ | [2][5] |
| Molecular Weight | 265.26 g/mol | [2][3] |
| InChI Key | WWVCWLBEARZMAH-MNOVXSKESA-N | [2] |
| SMILES String | O[C@@H]1CC(O)=O | [2] |
Physicochemical Properties
The bulk physical properties of a compound are paramount for its handling, storage, and application in experimental settings.
Appearance and Form
Z-Hyp-OH is typically supplied as a white to off-white crystalline solid or powder.[1][2] It may have a faint characteristic organic scent, though it is often described as nearly odorless.[1]
Melting Point
The melting point of Z-Hyp-OH is a key indicator of its purity. Reported values show some variation, which is common for crystalline organic compounds and can be influenced by the experimental method and purity of the sample.
Table 2: Reported Melting Points of Z-Hyp-OH
| Melting Point (°C) | Source(s) |
| 104-107 | [2][4] |
| 76-78 | |
| 132-133 (decomposes) |
The range of 104-107 °C appears to be the most consistently reported value from commercial suppliers for high-purity material.[2][4] The lower and higher values may represent different polymorphic forms or the presence of impurities.
Solubility
The solubility profile of Z-Hyp-OH is critical for its use in solution-phase peptide synthesis and for purification processes.
Table 3: Solubility of Z-Hyp-OH
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble / Slightly soluble | [1][4] |
| Ethanol | Soluble (used for optical rotation measurements) | [2] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Methanol | Soluble (almost transparent solution) | [6] |
The presence of both polar (hydroxyl, carboxylic acid) and non-polar (Cbz group) moieties gives Z-Hyp-OH a mixed solubility profile. It is sparingly soluble in water but shows good solubility in various organic solvents, which is advantageous for its application in organic synthesis.[1][4]
Optical Activity
As a chiral molecule derived from L-hydroxyproline, Z-Hyp-OH is optically active, meaning it rotates the plane of polarized light. The specific rotation is a fundamental property used to confirm the enantiomeric purity of the compound.
Table 4: Optical Rotation of Z-Hyp-OH
| Specific Rotation ([α]²⁰/D) | Conditions | Source(s) |
| -54 ± 1° | c = 2% in ethanol | [2] |
The negative sign of the specific rotation indicates that Z-Hyp-OH is levorotatory.[7] This measurement is a critical quality control parameter to ensure the correct stereoisomer is being used, which is essential for the biological activity of the resulting peptides.
The determination of specific rotation is performed using a polarimeter.[7][8]
Workflow for Measuring Optical Rotation
Caption: Standard workflow for measuring the specific rotation of Z-Hyp-OH.
Spectroscopic Properties
While extensive, publicly available experimental spectra for Z-Hyp-OH are limited, its structure allows for the prediction of key spectroscopic features. These predictions are invaluable for quality control and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the pyrrolidine ring, including the methine protons at the chiral centers and the methylene protons. The hydroxyl and carboxylic acid protons will likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the phenyl ring, the benzylic methylene carbon, and the carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of Z-Hyp-OH is predicted to exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretching band for the carboxylic acid and alcohol groups, typically in the range of 3300-2500 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic portions of the molecule around 3000 cm⁻¹.
-
A strong C=O stretching band for the urethane and carboxylic acid carbonyl groups, expected around 1700 cm⁻¹.
-
C-O stretching bands for the alcohol, carboxylic acid, and ester functionalities.
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of Z-Hyp-OH. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 265. The fragmentation pattern would likely show characteristic losses of the benzyl group, CO₂, and other fragments from the pyrrolidine ring.
Storage and Stability
For maintaining its integrity, Z-Hyp-OH should be stored in a cool, dry place, sealed from moisture.[1][4] It is generally stored at room temperature.[1][4] Some sources note it may have slight hygroscopic properties.[1]
Conclusion
The physical properties of Z-Hyp-OH are well-defined, making it a reliable and predictable building block for peptide synthesis. Its crystalline nature, defined melting point, characteristic optical rotation, and versatile solubility in organic solvents facilitate its use in a variety of synthetic protocols. A comprehensive understanding of these properties is essential for researchers to effectively utilize Z-Hyp-OH in the development of novel therapeutics and advanced materials.
References
-
1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate - PubChem. [Link]
-
Hydroxyproline-derived biomimetic and biodegradable polymers. [Link]
-
Specific rotation - Wikipedia. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Z-Hyp-OH = 99.0 T 13504-85-3 [sigmaaldrich.com]
- 3. 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | C13H15NO5 | CID 391517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 5. chempep.com [chempep.com]
- 6. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
